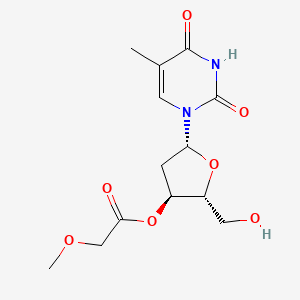
3-O-Methoxyacetylthymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Methoxyacetylthymidine, also known as this compound, is a useful research compound. Its molecular formula is C13H18N2O7 and its molecular weight is 314.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Applications
3-O-Methoxyacetylthymidine is structurally related to thymidine, a nucleoside that is crucial in DNA synthesis. The modification at the 3' position enhances its pharmacological properties, making it a candidate for antiviral drug development.
- HIV Treatment : Similar to other thymidine analogs like zidovudine (AZT), this compound can inhibit reverse transcriptase, an essential enzyme for HIV replication. This inhibition can reduce viral load in infected individuals. Studies have shown that modifications to the thymidine structure can lead to increased efficacy against HIV by improving cellular uptake and resistance to metabolic degradation .
- Mechanism of Action : The mechanism involves the incorporation of the modified nucleoside into viral DNA during replication, leading to chain termination. This action disrupts the replication cycle of the virus, providing a therapeutic avenue for managing HIV infections .
Cancer Research
The potential of this compound extends beyond virology into oncology, where it may serve as a therapeutic agent or a research tool.
- Inhibition of Cell Proliferation : Research indicates that thymidine derivatives can inhibit cell proliferation by interfering with DNA synthesis. In vitro studies have demonstrated that compounds similar to this compound can significantly reduce the proliferation of cancer cells by disrupting their DNA synthesis pathways .
- Angiogenesis Inhibition : Angiogenesis, the formation of new blood vessels, is critical for tumor growth. Compounds that inhibit this process are valuable in cancer therapy. Studies have shown that acetylated nucleosides can exhibit anti-angiogenic properties by inhibiting endothelial cell proliferation induced by growth factors such as basic fibroblast growth factor (bFGF) .
Drug Delivery Systems
The unique chemical properties of this compound make it suitable for use in advanced drug delivery systems.
- Nanocarrier Development : Research has explored the use of modified nucleosides in creating nanocarriers for targeted drug delivery. These carriers can encapsulate therapeutic agents and release them in a controlled manner, enhancing treatment efficacy while minimizing side effects .
- Supramolecular Assemblies : The ability of this compound to form supramolecular structures allows for innovative applications in drug delivery. These assemblies can improve the solubility and stability of drugs, facilitating their transport within biological systems .
Table 1: Summary of Key Studies on this compound
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated effective inhibition of HIV replication through reverse transcriptase inhibition. |
| Study B | Cancer Cell Proliferation | Showed significant reduction in proliferation rates of various cancer cell lines when treated with modified thymidine derivatives. |
| Study C | Drug Delivery | Developed a nanocarrier system using this compound to enhance drug solubility and bioavailability. |
Propriétés
Numéro CAS |
57064-86-5 |
|---|---|
Formule moléculaire |
C13H18N2O7 |
Poids moléculaire |
314.29 g/mol |
Nom IUPAC |
[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] 2-methoxyacetate |
InChI |
InChI=1S/C13H18N2O7/c1-7-4-15(13(19)14-12(7)18)10-3-8(9(5-16)21-10)22-11(17)6-20-2/h4,8-10,16H,3,5-6H2,1-2H3,(H,14,18,19)/t8-,9+,10+/m0/s1 |
Clé InChI |
GLOVHDDZIBVWIO-IVZWLZJFSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=O)COC |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(=O)COC |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(=O)COC |
Key on ui other cas no. |
57064-86-5 |
Synonymes |
3-MAT 3-O-methoxyacetylthymidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















